Cetrimonium bromide

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Cetrimonium bromid kann durch Umsetzung von Hexadecyl bromid mit Trimethylamin synthetisiert werden. Die Reaktion erfolgt typischerweise in einem organischen Lösungsmittel wie Ethanol oder Aceton unter Rückflussbedingungen . Das Produkt wird dann durch Umkristallisation gereinigt.

Industrielle Produktionsverfahren

In industriellen Umgebungen umfasst die Herstellung von Cetrimoniumbromid die gleiche grundlegende Reaktion, jedoch in größerem Maßstab. Der Prozess beinhaltet die sorgfältige Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird häufig durch mehrere Reinigungsschritte erhalten, darunter Filtration und Trocknung .

Chemische Reaktionsanalyse

Arten von Reaktionen

Cetrimoniumbromid unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins des Bromidions. Es kann auch an der Mizellenbildung in wässrigen Lösungen teilnehmen, was eher ein physikalischer Prozess als eine chemische Reaktion ist .

Häufige Reagenzien und Bedingungen

Substitutionsreaktionen: Umfassen typischerweise Nukleophile wie Hydroxidionen oder andere Halogenide.

Mizellenbildung: Ereignet sich in wässrigen Lösungen bei Konzentrationen oberhalb der kritischen Mizellenkonzentration, die etwa 1 mM beträgt.

Hauptprodukte

Substitutionsreaktionen: Die Hauptprodukte hängen vom verwendeten Nukleophil ab. Zum Beispiel würde die Reaktion mit Hydroxidionen Hexadecyltrimethylammoniumhydroxid erzeugen.

Mizellenbildung: Führt zur Bildung von Mizellen, die Aggregate von Tensidmolekülen sind.

Analyse Chemischer Reaktionen

Types of Reactions

Cetrimonium bromide primarily undergoes substitution reactions due to the presence of the bromide ion. It can also participate in micelle formation in aqueous solutions, which is a physical process rather than a chemical reaction .

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or other halides.

Micelle Formation: Occurs in aqueous solutions at concentrations above the critical micelle concentration, which is around 1 mM.

Major Products

Substitution Reactions: The major products depend on the nucleophile used. For example, reacting with hydroxide ions would produce hexadecyltrimethylammonium hydroxide.

Micelle Formation: Results in the formation of micelles, which are aggregates of surfactant molecules.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Cetrimonium bromide is recognized for its antiseptic properties and has been investigated for its potential in cancer treatment.

- Anticancer Activity : Recent studies have shown that this compound exhibits significant anticancer effects, particularly against human hepatic adenocarcinoma cells (SK-HEP-1). It inhibits cell migration and invasion by downregulating proteins associated with the epithelial-mesenchymal transition (EMT), such as matrix metalloproteinases and various signaling pathways (e.g., TGF-β, MAPK) .

- Mechanism of Action : The compound alters the morphology of cancer cells and reduces their invasive capabilities. It has been suggested that this compound may act synergistically with other therapeutic agents, enhancing their efficacy against cancer cells while minimizing toxicity to normal cells .

Cosmetic Industry

This compound is widely used in cosmetics due to its surfactant and conditioning properties.

- Hair Care Products : It serves as an effective conditioning agent in shampoos and conditioners, providing antistatic properties and improving the texture of hair. Its ability to reduce frizz and enhance shine makes it a popular ingredient in hair care formulations .

- Skin Care Formulations : In skin care products, this compound acts as a preservative and antimicrobial agent, helping to maintain product stability and safety by preventing microbial growth .

Microbiological Applications

This compound has been utilized in microbiological research for its bactericidal properties.

- Bacterial Studies : Research has demonstrated that this compound can effectively kill various bacterial strains, including Staphylococcus aureus and Escherichia coli. Electron microscopy studies revealed that high concentrations of this compound cause significant morphological changes in bacterial cells, leading to cell death .

- Antimicrobial Synergy : this compound has been shown to enhance the antibacterial effects of other compounds when used in combination therapies, which is particularly beneficial in treating resistant strains of bacteria .

Environmental Applications

The biodegradation of this compound is an area of growing interest due to its environmental implications.

- Biodegradation Pathways : Recent studies employing tri-omics approaches have identified key metabolites produced during the biodegradation of this compound by microbial communities. This research highlights the potential for using this compound in bioremediation strategies for organic pollutants .

Summary Table of Applications

Case Studies

- Inhibition of Hepatic Cancer Cell Migration :

- Microbial Morphological Changes :

- Biodegradation Mechanisms :

Wirkmechanismus

Cetrimonium bromide exerts its effects primarily through its surfactant properties. It disrupts cell membranes by interacting with the lipid bilayer, leading to cell lysis . This mechanism is particularly effective against bacteria and fungi. In addition, it can induce apoptosis in certain cancer cells by inhibiting H±ATP synthase activity and causing mitochondrial membrane potential depolarization .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Cetrimoniumchlorid

- Cetrimoniumstearat

- Benzalkoniumchlorid

Einzigartigkeit

Cetrimoniumbromid ist aufgrund seiner spezifischen Struktur einzigartig, die es ihm ermöglicht, bei relativ niedrigen Konzentrationen Mizellen zu bilden. Diese Eigenschaft macht es besonders nützlich in Anwendungen, die die Mizellenbildung erfordern, wie z. B. die Nanopartikelsynthese und die DNA-Extraktion .

Biologische Aktivität

Cetrimonium bromide (CTAB) is a quaternary ammonium compound widely recognized for its antimicrobial properties and potential therapeutic applications. This article explores the biological activity of CTAB, focusing on its mechanisms of action, effects on various cell types, and implications for health and safety.

CTAB is a cationic surfactant known for its ability to disrupt microbial cell membranes, leading to cell lysis. Its mechanism primarily involves:

- Membrane Disruption : CTAB interacts with the lipid bilayer of bacterial membranes, increasing permeability and causing leakage of intracellular components .

- Oxidative Stress Induction : Studies have shown that CTAB treatment in Escherichia coli leads to the generation of reactive oxygen species (ROS) such as superoxide and hydrogen peroxide, which contribute to bacterial cell death .

Antimicrobial Activity

CTAB exhibits potent antimicrobial activity against a range of pathogens, including bacteria and fungi. Its effectiveness is influenced by concentration and exposure time. Key findings include:

- Bacterial Inhibition : CTAB has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, it induced superoxide stress in E. coli, leading to significant oxidative damage .

- Fungal Activity : The compound also displays antifungal properties, making it suitable for use in various antimicrobial formulations.

Therapeutic Applications

Recent research has identified CTAB as a potential therapeutic agent in oncology:

- Cancer Treatment : CTAB has been evaluated for its anticancer properties, particularly in head and neck cancer. It was found to enhance the efficacy of standard chemotherapy agents like cisplatin and gamma radiation while exhibiting selective cytotoxicity towards cancer cells over normal fibroblasts .

- Mechanisms in Cancer Cells : CTAB inhibits epithelial-mesenchymal transition (EMT) in hepatocellular carcinoma cells by modulating TGF-β signaling pathways, thus reducing cell migration and invasion .

Safety Profile and Toxicological Data

Despite its beneficial properties, CTAB's safety profile requires careful consideration:

- Embryotoxicity : Animal studies have indicated that CTAB can be embryotoxic and teratogenic at certain doses. For example, intraperitoneal administration in mice resulted in adverse developmental outcomes .

- Dermal Reactions : Repeated exposure to CTAB has shown minimal sensitization reactions but can cause irritation during induction phases .

Case Studies and Research Findings

Several case studies highlight the biological activity of CTAB:

Eigenschaften

IUPAC Name |

hexadecyl(trimethyl)azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H42N.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;/h5-19H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZZYPRNAOMGNLH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

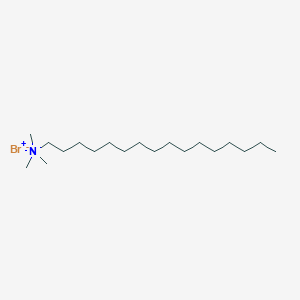

CCCCCCCCCCCCCCCC[N+](C)(C)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H42BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6899-10-1 (Parent) | |

| Record name | Cetrimonium bromide [INN:BAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5037028 | |

| Record name | Hexadecyltrimethylammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5037028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57-09-0, 8044-71-1 | |

| Record name | Hexadecyltrimethylammonium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cetrimonium bromide [INN:BAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cetrimide [INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008044711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cetrimonium bromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758401 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cetrimonium bromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32927 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexadecyltrimethylammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5037028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cetrimonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.283 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CETRIMONIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L64N7M9BWR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Cetrimonium Bromide primarily exerts its cytotoxic effect by targeting mitochondria. [] This cationic quaternary amine compound inhibits H+-ATP synthase activity, leading to mitochondrial membrane potential depolarization. [] This disruption of mitochondrial function triggers apoptosis, characterized by reduced intracellular ATP levels, caspase activation, elevated sub-G1 cell population, and chromatin condensation. [] Additionally, this compound can react with tyrosine residues in cellular proteins, potentially inhibiting tyrosine phosphorylation and impacting cell signaling. [] In the context of bacterial cells, this compound disrupts cell membrane integrity, leading to cell lysis. []

ANone: this compound is a quaternary ammonium salt with the following characteristics:

ANone: this compound demonstrates compatibility with a range of materials and exhibits stability under various conditions, influencing its diverse applications. For instance:

- Reverse Micelles Extraction: this compound effectively forms reverse micelles with hexanol and isooctane, facilitating the purification of enzymes like feruloyl esterase. [] The extraction efficiency is influenced by factors like pH, ionic strength, and this compound concentration. []

- Gold Nanorod Synthesis: this compound acts as a stabilizing ligand in the synthesis of gold nanorods, influencing their size and morphology. [] Its aggregation behavior, tunable by additives like hexanol, impacts the growth mode and size uniformity of the resulting nanorods. []

ANone: this compound demonstrates catalytic activity in various reactions, often associated with its ability to form micelles and influence reaction kinetics. For instance:

- Friedel-Crafts Amidoalkylation: this compound catalyzes the Friedel-Crafts amidoalkylation of sesamols with N-Boc imines in aqueous media, providing a mild and efficient route to 6-amidoalkyl sesamols. []

A: While specific computational chemistry studies focused solely on this compound are limited in the provided literature, its application in computational contexts is evident. For example, researchers have used theoretical modeling to analyze the plasmon band shifts and broadening observed in silver nanorod substrates assembled with this compound. [] This modeling provided insights into the resonance coupling between assembled nanorods with different conformations. []

ANone: this compound's stability and formulation strategies are crucial for its various applications. For example:

A: While specific SHE regulations are not discussed in the provided articles, its presence in various products, including cosmetics [] and pharmaceuticals, indicates that its use is subject to regulatory oversight.

ANone: this compound has shown promising anticancer activity:

- In vitro: Studies demonstrate its cytotoxic effect against various head and neck cancer cell lines, while exhibiting minimal impact on normal fibroblasts. [] This selectivity highlights its potential to exploit cancer-specific metabolic aberrations. []

- In vivo: In mouse models, this compound exhibits antitumor efficacy by ablating the tumor-forming capacity of FaDu cells (a head and neck cancer cell line) and delaying the growth of established tumors. []

ANone: The provided literature does not contain information regarding specific resistance mechanisms or cross-resistance associated with this compound. Further research is needed to explore this aspect.

ANone: While generally considered safe for use in various applications, potential toxicity and adverse effects have been reported:

- Dermal and Ocular Irritation: this compound can cause dermal irritation and sensitization, as well as ocular irritation. [] This is a particular concern for leave-on cosmetic products, where prolonged exposure is possible. []

- Embryotoxicity and Teratogenicity: Studies in mice have shown that this compound can cause embryotoxicity and teratogenicity at specific doses. [] These findings highlight the importance of carefully considering the potential risks and benefits when using this compound.

ANone: Several analytical methods are employed to characterize and quantify this compound, each offering distinct advantages for specific applications:

- High Performance Liquid Chromatography (HPLC): This versatile technique, often coupled with UV detection (HPLC-UV), is widely used for the quantitative determination of this compound in various matrices, including rinse-off cosmetics [] and water samples. []

- Derivative Spectrophotometry: This method provides a sensitive and selective approach for simultaneously determining this compound in pharmaceutical formulations, even in the presence of other active ingredients and excipients. []

- High Performance Anion Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This highly sensitive and specific method allows for the indirect determination of trace amounts of this compound in complex matrices like vaccines. [] The method relies on measuring the bromide ion released from the compound. []

ANone: While the provided articles do not extensively cover the environmental impact and degradation of this compound, its widespread use in various products raises concerns about its potential ecotoxicological effects. Further research is needed to assess its fate and behavior in the environment, as well as its potential impact on aquatic and terrestrial organisms.

ANone: Several alternatives and substitutes for this compound exist, each with its own set of properties, advantages, and limitations:

- Other Quaternary Ammonium Compounds: Numerous other quaternary ammonium compounds, such as benzalkonium chloride, cetylpyridinium chloride, and steartrimonium chloride, possess similar properties and find applications in various fields. [, ]

- Alternative Antiseptic Agents: Depending on the specific application, alternative antiseptic agents, like chlorhexidine, iodine compounds, and silver-based antimicrobials, may serve as suitable substitutes. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.